molecular formula C10H10Cl3N B13299681 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13299681
M. Wt: 250.5 g/mol
InChI Key: FESSWWRNHOJGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4,5,7-trichloroindole with isobutyraldehyde in the presence of a suitable catalyst under reflux conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce 3,3-dimethylindoline derivatives.

Scientific Research Applications

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with various enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    4,5,7-Trichloroindole: Lacks the dimethyl groups, which may result in different chemical and biological properties.

    3,3-Dimethylindole:

    4,5,7-Trichloro-2,3-dihydro-1H-indole-2,3-dione: Contains a dione functional group, which may impart different chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10Cl3N

Molecular Weight

250.5 g/mol

IUPAC Name

4,5,7-trichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10Cl3N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3

InChI Key

FESSWWRNHOJGLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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